N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide -

N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Catalog Number: EVT-3592604
CAS Number:
Molecular Formula: C22H20N2O4S
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

Compound Description: Imatinib is a widely used therapeutic agent for treating leukemia. It functions by specifically inhibiting tyrosine kinases. []

Nilotinib

Compound Description: Nilotinib is an anti-leukemia cytostatic drug used in cancer therapy. It also acts as a tyrosine kinase inhibitor. []

Relevance: Nilotinib, like Imatinib, represents another example of a tyrosine kinase inhibitor. Although it does not share the same core structure as N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, its presence in the literature emphasizes the significance of this drug class and the diverse structures that can exhibit this activity. [, , ]

Compound Description: This compound is a potent and selective class I histone deacetylase (HDAC) inhibitor. It exhibits strong antitumor activity in vitro and in vivo. []

Relevance: This compound features a benzamide moiety within its structure, a key component also present in N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. This structural similarity, despite differences in other parts of the molecule, suggests potential shared chemical properties and potential biological activities. The study of such analogs could provide valuable information for understanding the structure-activity relationships of benzamide derivatives. []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, demonstrating significant anti-leukemic activity. []

Relevance: Similar to the previous compound, AKE-72 also possesses a benzamide group, highlighting this moiety's prevalence in various biologically active compounds. Although AKE-72 has a distinct structure from N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, the shared benzamide group suggests potential similarities in their chemical properties and potential for biological activity. []

Compound Description: AN-024 is a compound synthesized as part of a research effort focused on developing new pharmaceutical agents. []

Relevance: AN-024 shares a significant structural resemblance to N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, particularly the presence of the benzamide core and the sulfonamide group. The close structural similarity suggests that these compounds may exhibit similar chemical properties and potentially share similar biological activities. []

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide (Nilotinib)

Compound Description: Nilotinib is an anti-cancer drug primarily used in the treatment of chronic myeloid leukemia. []

Relevance: This compound is a benzamide derivative, placing it in the same chemical class as N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. Although their structures differ in other aspects, the shared benzamide core suggests potential similarities in their chemical properties and warrants further investigation into their potential shared biological activities. []

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide (Imanitib mesylate)

Compound Description: Imanitib mesylate, commonly known as Gleevec, is a medication used to treat certain types of cancer, particularly chronic myeloid leukemia (CML). []

Relevance: Similar to the target compound, Imanitib mesylate also contains a benzamide group within its structure. This common structural element suggests potential shared chemical properties and warrants further investigation into their potential overlapping biological activities. []

N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide

Compound Description: This compound displayed potent cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. []

Relevance: This compound belongs to the sulfonamide class, a category that also includes N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. Despite differences in their core structures, this shared chemical classification points to potential similarities in their chemical reactivity and possible biological activities. []

(+/-)-(5Z)-7-[3-endo-[(phenylsulfonyl)amino]bicyclo[2.2.1] hept-2-exo-yl]heptenoic acid (S-145)

Compound Description: S-145 acts as a potent thromboxane A2 (TxA2) receptor antagonist, inhibiting platelet aggregation. []

Relevance: The structure of S-145 includes a sulfonamide group, a key structural feature also present in N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. This commonality suggests that these compounds may exhibit similar chemical properties and could potentially share similar biological activities related to their sulfonamide functionality. []

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound is recognized for its therapeutic potential in treating autoimmune diseases. [, ]

Relevance: This compound, like N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, contains a benzamide moiety. Despite the structural differences in other parts of the molecules, this shared core structure suggests potential similarities in their chemical characteristics and encourages further research into any shared biological activities. [, ]

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]-sulfonyl]benzamide

Compound Description: This compound has been researched for its potential applications in plant protection formulations. [, ]

Relevance: This compound belongs to the sulfonamide class, as does N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. Despite differences in their core structures, being part of the same chemical category indicates potential similarities in their chemical reactivity and possible biological activities. [, ]

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (Compound 13)

Compound Description: Compound 13 is a potent covalent inhibitor of JNK3, demonstrating low nanomolar IC50 values in a radiometric kinase assay. []

Relevance: This compound, similar to N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, contains a benzamide moiety. Although they have distinct structures otherwise, this shared core structure suggests potential similarities in their chemical properties and warrants further investigation into any shared biological activities. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used for treating blood cancers. []

Relevance: Similar to the target compound, VNO also features a sulfonamide group. Despite their structural differences, this common functional group suggests potential similarities in their chemical properties and warrants further investigation into any shared biological activities. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another identified oxidative impurity of Venetoclax, formed from VNO via a Meisenheimer rearrangement. []

Relevance: This compound also belongs to the sulfonamide class, similar to N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. Despite their distinct core structures, being part of the same chemical category suggests potential similarities in their chemical reactivity and possible biological activities. []

(E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (Chidamide)

Compound Description: Chidamide is a subtype-selective histone deacetylase inhibitor approved for the treatment of relapsed and refractory peripheral T cell lymphoma. []

Relevance: Similar to the target compound, Chidamide also contains a benzamide group within its structure. Despite their structural differences, the shared benzamide core suggests potential similarities in their chemical properties and encourages further research into any shared biological activities. []

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)

Compound Description: AACBA is a potent P2X7 antagonist that has been investigated for its potential as an anti-inflammatory and analgesic therapy. []

Relevance: This compound shares the benzamide moiety with N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. This structural similarity, despite differences in other parts of the molecule, suggests potential shared chemical properties and possible biological activities. The study of such analogs could provide valuable information for understanding the structure-activity relationships of benzamide derivatives. []

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

Compound Description: YM-09151-2 is a potent neuroleptic agent. []

Relevance: This compound shares the benzamide moiety with N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. This structural similarity, despite differences in other parts of the molecule, suggests potential shared chemical properties and possible biological activities. The study of such analogs could provide valuable information for understanding the structure-activity relationships of benzamide derivatives. []

Compound Description: This compound has been researched for its potential therapeutic applications. []

Relevance: This compound, like N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, contains a benzamide moiety. Despite the structural differences in other parts of the molecules, this shared core structure suggests potential similarities in their chemical characteristics and encourages further research into any shared biological activities. []

Properties

Product Name

N-(3-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

IUPAC Name

N-(3-acetylphenyl)-4-[benzenesulfonyl(methyl)amino]benzamide

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C22H20N2O4S/c1-16(25)18-7-6-8-19(15-18)23-22(26)17-11-13-20(14-12-17)24(2)29(27,28)21-9-4-3-5-10-21/h3-15H,1-2H3,(H,23,26)

InChI Key

XKSOUEIXINNCEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.